molecular formula C9H9N3O3 B6143950 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1170539-43-1

5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B6143950
CAS No.: 1170539-43-1
M. Wt: 207.19 g/mol
InChI Key: UCYYFYLOQJVDIJ-UHFFFAOYSA-N
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Description

5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrazole ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be identified through further experimental studies.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would need to be identified through further experimental studies.

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration

Result of Action

Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would need to be identified through further experimental studies.

Action Environment

The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-carboxylic acid derivative under conditions that facilitate the formation of a carbon-carbon bond between the two rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid lies in its combined furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYYFYLOQJVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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